{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126178-98-9
VCID: VC4950377
InChI: InChI=1S/C9H17NO.ClH/c10-7-8-3-1-4-9(11-8)5-2-6-9;/h8H,1-7,10H2;1H
SMILES: C1CC(OC2(C1)CCC2)CN.Cl
Molecular Formula: C9H18ClNO
Molecular Weight: 191.7

{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride

CAS No.: 2126178-98-9

Cat. No.: VC4950377

Molecular Formula: C9H18ClNO

Molecular Weight: 191.7

* For research use only. Not for human or veterinary use.

{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride - 2126178-98-9

Specification

CAS No. 2126178-98-9
Molecular Formula C9H18ClNO
Molecular Weight 191.7
IUPAC Name 5-oxaspiro[3.5]nonan-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H17NO.ClH/c10-7-8-3-1-4-9(11-8)5-2-6-9;/h8H,1-7,10H2;1H
Standard InChI Key MOWMQSUNWXBCMA-UHFFFAOYSA-N
SMILES C1CC(OC2(C1)CCC2)CN.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-oxaspiro[3.5]nonan-6-ylmethanamine hydrochloride, reflects its unique spirocyclic framework. The spiro center bridges a five-membered oxolane ring and a six-membered cyclohexane ring, with the methanamine group (-CH₂NH₂) attached to the oxolane ring at position 6 . The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key Structural Features:

  • Spirocyclic Core: A shared carbon atom connects the oxolane (oxygen-containing) and cyclohexane rings.

  • Amine Functionalization: A primary amine group (-NH₂) bound to a methylene (-CH₂-) substituent.

  • Chloride Counterion: Neutralizes the amine’s basicity, forming a crystalline salt .

The SMILES notation C1CC(OC2(C1)CCC2)CN.Cl and InChIKey MOWMQSUNWXBCMA-UHFFFAOYSA-N further define its connectivity and stereochemical properties .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of {5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride typically involves multi-step sequences starting from bicyclic ketone precursors. One common approach includes:

  • Spirocyclization: Cyclohexanone derivatives undergo acid-catalyzed cyclization with ethylene oxide analogs to form the spiro-oxolane intermediate.

  • Reductive Amination: The ketone group is converted to an amine via reaction with ammonia or ammonium acetate in the presence of reducing agents like sodium cyanoborohydride .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Reagents such as dichloromethane (DCM) or ethanol are employed as solvents, while catalysts like p-toluenesulfonic acid (PTSA) may accelerate cyclization.

Reaction Dynamics

The primary amine group participates in classic nucleophilic reactions, including:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Alkylation: Quaternization with alkyl halides to produce ammonium salts.

  • Schiff Base Formation: Condensation with carbonyl compounds to generate imines .

Physicochemical Properties

PropertyValue or DescriptionSource
Molecular FormulaC₉H₁₈ClNO
Molecular Weight191.7 g/mol
SolubilityLimited data; soluble in polar solvents
StabilityStable under inert atmospheres
Melting PointNot reported

The compound’s solubility in water remains unquantified, though hydrochloride salts generally exhibit moderate aqueous solubility. Its stability is compromised by prolonged exposure to moisture or strong oxidizing agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator